METHACRYLOXYPROPYLTRIISOPROPOXYSILANE

Description

Research Significance and Context of Organosilane Coupling Agents

Organosilane coupling agents are bifunctional molecules that possess the unique ability to form stable chemical bonds with both inorganic and organic materials. mpbio.comgelest.com Their general structure, R-(CH₂)n-Si-(OX)₃, consists of a non-hydrolyzable organofunctional group (R) and hydrolyzable alkoxy groups (OX). mpbio.com The organofunctional group, such as methacrylate (B99206), vinyl, or amino, is designed to react and form covalent bonds with an organic polymer matrix. mpbio.com Concurrently, the alkoxy groups hydrolyze in the presence of water to form reactive silanol (B1196071) groups (Si-OH). gelest.com These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like glass, metals, and silica (B1680970), forming durable metallo-siloxane bonds (e.g., Si-O-Metal). mpbio.comnih.gov

Scope of Academic Inquiry into METHACRYLOXYPROPYLTRIISOPROPOXYSILANE

While its close analog, 3-methacryloxypropyltrimethoxysilane (MEMO), has been the subject of extensive research, particularly in dental composites and coatings, specific academic studies focusing solely on this compound are less prevalent in publicly available literature. nih.govnih.govresearchgate.netunpad.ac.id However, its chemical structure suggests a clear trajectory for academic investigation, primarily centered on comparative performance analysis against its methoxy- and ethoxy-based counterparts.

The primary area of academic inquiry involves its function as a coupling agent in composite materials and as an adhesion promoter in coatings. chemicalbook.com Research would logically explore how the bulkier isopropoxy groups, compared to the smaller methoxy (B1213986) groups of MEMO, affect the rates of hydrolysis and condensation. The rate of hydrolysis is a critical factor in the application and performance of silane (B1218182) coupling agents, with methoxy groups generally hydrolyzing faster than ethoxy groups. gelest.com The hydrolysis of isopropoxy groups is expected to be even slower due to steric hindrance, which could offer advantages in terms of solution stability and shelf-life before application.

A significant research area is its application in dental materials. Studies on other silanes have shown their importance in bonding composite resins to inorganic fillers or dental prosthetics like titanium. nih.govunpad.ac.id A key study evaluated a blend of gamma-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane as coupling agents for bonding composite resin to titanium, indicating academic interest in silanes with varied alkoxy groups for dental applications. nih.gov Future research on this compound would likely investigate its efficacy in improving the bond strength and durability of dental restorations, potentially offering different performance characteristics due to its specific hydrolysis behavior.

Properties of this compound

| Property | Value |

| Chemical Formula | C₁₃H₂₈O₅Si silane-chemical.com or C₁₆H₃₂O₅Si cymitquimica.com |

| Molecular Weight | 304.45 g/mol silane-chemical.com or 332.51 g/mol cymitquimica.com |

| CAS Number | 80750-05-6 cymitquimica.com |

| Appearance | Clear to slightly yellow liquid silane-chemical.comcymitquimica.com |

| Boiling Point | 255 - 257 °C silane-chemical.com |

| Melting Point | -50 °C silane-chemical.com |

| Density | 0.965 g/cm³ at 25 °C silane-chemical.com |

| Flash Point | 108 °C silane-chemical.com |

| Solubility | Soluble in most organic solvents; hydrolyzes in water. silane-chemical.com |

| Refractive Index | 1.429 - 1.431 silane-chemical.com |

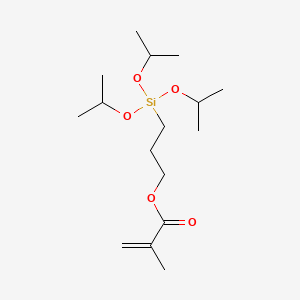

Structure

3D Structure

Properties

IUPAC Name |

3-tri(propan-2-yloxy)silylpropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O5Si/c1-12(2)16(17)18-10-9-11-22(19-13(3)4,20-14(5)6)21-15(7)8/h13-15H,1,9-11H2,2-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPNMYQJQQGAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Si](CCCOC(=O)C(=C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101001458 | |

| Record name | 3-{Tris[(propan-2-yl)oxy]silyl}propyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80750-05-6 | |

| Record name | Methacryloxypropyltriisopropoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80750-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Tris(1-methylethoxy)silyl)propyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080750056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{Tris[(propan-2-yl)oxy]silyl}propyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[tris(1-methylethoxy)silyl]propyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies for Methacryloxypropyltriisopropoxysilane

Established Synthetic Pathways

The most well-established and widely used method for synthesizing organofunctional silanes like Methacryloxypropyltriisopropoxysilane is the hydrosilylation reaction. This pathway offers high atom economy and produces the desired product with high selectivity when properly catalyzed.

Hydrosilylation Reactions in this compound Synthesis

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon double bond. mdpi.com In the synthesis of this compound, this specifically involves the reaction between triisopropoxysilane and allyl methacrylate (B99206), as depicted in the reaction scheme below.

Reaction Scheme: CH₂(CH₃)C(O)OCH₂CH=CH₂ + HSi(OCH(CH₃)₂)₃ → CH₂(CH₃)C(O)O(CH₂)₃Si(OCH(CH₃)₂)₃ (Allyl Methacrylate + Triisopropoxysilane → this compound)

This addition reaction is typically catalyzed by transition metal complexes and results in the formation of a stable carbon-silicon bond. rsc.org The reaction is highly exothermic, necessitating careful thermal management to prevent runaway reactions. google.com The process yields the anti-Markovnikov product as the major component, where the silicon atom attaches to the terminal carbon of the allyl group. rsc.org The progress of the reaction can be monitored by spectroscopic methods such as ¹H NMR and IR spectroscopy, which show the disappearance of the specific Si-H signals. rsc.org

Role of Catalysts in this compound Preparation

Catalysts are crucial for the hydrosilylation reaction to proceed at a practical rate. The choice of catalyst influences the reaction's speed, efficiency, and the selectivity towards the desired product isomer.

Platinum-Based Catalysts : The most common and effective catalysts for hydrosilylation are platinum-group metal complexes. mdpi.comnih.gov Historically, Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are widely used due to their high activity. mdpi.comnih.gov These catalysts facilitate the reaction by following mechanisms like the Chalk-Harrod mechanism, which involves oxidative addition, migratory insertion, and reductive elimination steps. nih.gov

Rhodium-Based Catalysts : Rhodium complexes have also been explored as catalysts for hydrosilylation. rsc.org In some cases, rhodium catalysts can offer different selectivity compared to platinum catalysts. For instance, in the hydrosilylation of other substrates, rhodium catalysts have been shown to favor the formation of different isomers. conicet.gov.ar

Other Transition Metal Catalysts : Research continues into lower-cost transition metals as potential catalysts. nih.gov Nickel complexes, for example, have been studied for hydrosilylation reactions, although they may also promote side reactions like isomerization. researchgate.net

Table 1: Common Catalysts in Hydrosilylation

| Catalyst Type | Specific Example(s) | Key Characteristics |

|---|---|---|

| Platinum-Based | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | High activity, widely used in industry, generally promotes anti-Markovnikov addition. mdpi.comnih.gov |

| Rhodium-Based | [RhCl(dppbzF)]₂ | Can offer high efficiency and selectivity, sometimes differing from platinum. nih.govnih.gov |

| Nickel-Based | NiCl₂ or Ni(acac)₂ with phosphine (B1218219) oxides | Lower cost, but may lead to side reactions like reduction and isomerization. researchgate.net |

Polymerization-Preventing Reagents and Inhibition Strategies in this compound Synthesis

A significant challenge in the synthesis of this compound is the prevention of premature polymerization of the methacrylate group. This is especially critical as the reaction is often conducted at elevated temperatures, which can initiate radical polymerization. researchgate.netfao.org To counteract this, polymerization inhibitors are added to the reaction mixture.

These inhibitors are chemical compounds that act as radical scavengers, terminating the chain reaction of polymerization. researchgate.net Common inhibitors used in the synthesis of methacrylate-functionalized silanes include:

Phenolic Compounds : These are widely used due to their effectiveness. Examples include hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), and butylated hydroxytoluene (BHT).

Amines : Certain amine compounds can also function as polymerization inhibitors.

Other Radical Scavengers : Compounds like phenothiazine (B1677639) have also been employed to prevent gelation during synthesis.

The selection of an appropriate inhibitor and its concentration is critical to ensure the stability of the monomer during synthesis and storage without interfering with the subsequent intended polymerization of the final product.

Novel Synthetic Approaches and Catalyst Development

While platinum-based catalysts are the industry standard, research is ongoing to develop more cost-effective, efficient, and selective catalytic systems. A key area of development is the use of alternative transition metals and the design of sophisticated ligands to fine-tune catalyst performance.

Optimization of Reaction Conditions for this compound Yield and Purity

Achieving high yield and purity of this compound requires careful optimization of several reaction parameters. The kinetics of the underlying hydrolysis and condensation reactions are influenced by factors including catalyst concentration, water/silane (B1218182) ratio, and solvent. nih.gov For the primary hydrosilylation pathway, the molar ratio of reactants, reaction time, and temperature are the most critical variables. silane-chemical.com A continuous process, where reactants are fed through a heated reaction zone, can allow for short residence times and efficient heat dissipation. google.com

Temperature and Pressure Effects in this compound Synthesis

Temperature is a critical parameter in the synthesis process. The reaction must be conducted at a temperature high enough to ensure a reasonable reaction rate but low enough to prevent the decomposition of the catalyst and, crucially, to avoid the thermally-induced polymerization of the allyl methacrylate reactant. researchgate.netfao.org For similar hydrosilylation reactions, temperatures in the range of 60°C to 115-200°C have been reported, depending on the specific catalyst and process (batch vs. continuous). google.comconicet.gov.arsilane-chemical.com In some cases, lower temperatures (e.g., 60°C) are favored to enhance selectivity, though this may require longer reaction times. nih.gov

Table 2: Summary of Reaction Condition Effects

| Parameter | Effect on Synthesis | Typical Range/Observation |

|---|---|---|

| Temperature | Directly influences reaction rate, catalyst stability, and potential for side reactions (e.g., polymerization). | 60°C - 200°C, depending on catalyst and process. google.comconicet.gov.arsilane-chemical.com Lower temperatures can improve selectivity. nih.gov |

| Pressure | Can influence reaction kinetics and selectivity in some hydrosilylation systems. | Typically performed at atmospheric pressure. Increased pressure may alter reaction pathways in other systems. researchgate.netkfupm.edu.sa |

| Catalyst Conc. | Affects the rate of reaction. Higher concentrations can increase speed but also cost. | Varies significantly based on catalyst activity (e.g., from ppm levels for highly active catalysts to mol% for others). nih.gov |

| Inhibitor Conc. | Prevents premature polymerization of the methacrylate group. | Must be sufficient to stabilize the monomer at reaction temperatures without hindering future use. |

Solvent Systems for this compound Synthesis

The hydrosilylation for producing this compound can be conducted with or without a solvent. The choice of solvent can influence reaction rate, temperature control, and ease of product purification.

Solvent-Free (Neat) Conditions: This is often the preferred industrial method as it maximizes reactor throughput and simplifies product work-up by eliminating the need for solvent removal. The reaction is carried out using the reactants themselves as the reaction medium.

Solvent-based Systems: In some cases, an inert solvent may be used to aid in heat dissipation, particularly in large-scale reactions, or to facilitate the dissolution of reactants and catalysts. The selection of a suitable solvent is critical to avoid unwanted side reactions.

Table 2: Potential Solvent Systems for the Synthesis of this compound

| Solvent | Boiling Point (°C) | Characteristics and Considerations |

| Toluene (B28343) | 111 | A common solvent for hydrosilylation reactions, offering good solubility for reactants and catalysts. Its relatively high boiling point is suitable for the typical reaction temperatures. |

| Xylene | 138 - 144 | Similar to toluene but with a higher boiling point, which can be advantageous for reactions requiring higher temperatures. |

| Hexane | 69 | A non-polar solvent that can be used, though its lower boiling point may require the reaction to be run under pressure to achieve desired temperatures. |

Note: The suitability of these solvents is inferred from their use in the synthesis of similar organosilanes. Specific studies on the solvent effects for the synthesis of this compound are not widely published.

Purification Techniques for this compound

Following the synthesis, the crude product contains the desired silane, unreacted starting materials, catalyst residues, and potentially some by-products. Purification is essential to achieve the high-purity final product.

The primary and most effective method for purifying this compound is vacuum distillation . Due to the compound's high boiling point at atmospheric pressure (255-257 °C), distillation under reduced pressure is necessary to prevent thermal decomposition and polymerization of the methacrylate group. silane-chemical.com

Fractional distillation is employed to separate the product from impurities with close boiling points. The efficiency of the separation depends on the design of the distillation column (e.g., number of theoretical plates).

Table 3: Distillation Parameters for Methacryloxypropylalkoxysilanes

| Parameter | Value/Condition | Purpose |

| Pressure | 1 - 10 mmHg | Lowers the boiling point to a range where thermal degradation is minimized. |

| Boiling Point | ~110 - 140 °C (at reduced pressure) | The specific boiling point will vary with the exact pressure. |

| Distillation Additives | Polymerization inhibitors (e.g., MEHQ, Phenothiazine) | To prevent polymerization of the product in the distillation pot and column. |

| Pre-treatment | Filtration | To remove solid catalyst residues before distillation. |

Note: The boiling point range is an estimate based on analogous compounds. The exact boiling point of this compound at a specific vacuum level should be determined empirically.

Other potential, though less common for bulk industrial production, purification techniques could include:

Chromatographic Methods: For very high purity applications, column chromatography could be utilized. However, this is generally not economically viable for large-scale production.

Filtration: The crude product is often filtered before distillation to remove any solid catalyst residues or precipitated inhibitors.

The final product is a clear to slightly yellow liquid with a purity typically exceeding 98%.

Chemical Reactivity and Mechanistic Studies of Methacryloxypropyltriisopropoxysilane

Hydrolysis Kinetics and Mechanism of Alkoxysilane Groups in METHACRYLOXYPROPYLTRIISOPROPOXYSILANE

The rate of hydrolysis is significantly influenced by the steric bulk of the alkoxy groups. The isopropoxy groups in this compound are bulkier than methoxy (B1213986) or ethoxy groups found in similar silanes. This steric hindrance reduces the rate of hydrolysis compared to their less bulky counterparts, such as methacryloxypropyltrimethoxysilane (MPTMS). researchgate.net The reaction generally follows SN2-type nucleophilic substitution mechanisms. researchgate.net

The kinetics of alkoxysilane hydrolysis are highly dependent on the pH of the aqueous solution. uc3m.esresearchgate.net The reaction is catalyzed by both acids and bases, with the rate being slowest at a near-neutral pH of around 7. researchgate.net

Under acidic conditions (pH < 7), the oxygen atom of the alkoxy group is protonated, making it a better leaving group and facilitating nucleophilic attack by water on the silicon atom. researchgate.net This generally leads to a rapid hydrolysis rate. researchgate.net Conversely, under basic conditions (pH > 7), the hydroxide (B78521) ion is a more effective nucleophile than water, directly attacking the silicon center and accelerating the hydrolysis rate.

Water availability is another critical factor. The hydrolysis reaction requires a stoichiometric amount of water to proceed to completion. The rate of hydrolysis generally increases with higher concentrations of water, although excess water can influence subsequent condensation reactions. researchgate.net

Table 1: General Influence of pH on Alkoxysilane Hydrolysis Rates (This table illustrates the general trend for alkoxysilanes as specific kinetic data for this compound is not readily available in published literature.)

| pH Range | Relative Hydrolysis Rate | Predominant Mechanism |

| < 4 | Fast | Specific acid catalysis; protonation of the alkoxy group. researchgate.net |

| 4 - 6 | Slowing | Rate decreases as pH approaches neutral. |

| ~ 7 | Minimum | Slowest reaction rate. researchgate.net |

| > 7 | Increasing | Base catalysis; nucleophilic attack by OH⁻ ions. |

| > 10 | Fast | Rapid hydrolysis due to high concentration of OH⁻. |

Data compiled from general principles of silane (B1218182) hydrolysis. researchgate.netresearchgate.net

Besides pH, various external catalysts can be employed to control the hydrolysis rate. These catalysts are often also active in the subsequent condensation step. gelest.com The choice of catalyst can significantly influence the reaction pathway and the structure of the final product. Common catalysts include:

Acid and Base Catalysts: As discussed, mineral acids (e.g., hydrochloric acid) and bases (e.g., ammonia) are effective catalysts. researchgate.netgoogle.com

Organometallic Compounds: Tin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts for both hydrolysis and condensation. adhesivesmag.com The catalytic mechanism for tin compounds involves the initial hydrolysis of the catalyst itself to form an active organotin hydroxide species. adhesivesmag.com

Rare Earth Metal Salts: Lanthanide salts, particularly triflates (e.g., europium (III) triflate, ytterbium (III) triflate), have been shown to be potent catalysts for the hydrolysis of alkoxysilanes. google.com

Table 2: Common Catalyst Types for Alkoxysilane Hydrolysis

| Catalyst Type | Examples | General Characteristics |

| Acids | Hydrochloric Acid, Acetic Acid | Effective at low pH; promotes rapid hydrolysis. google.com |

| Bases | Ammonia, Amines | Effective at high pH; promotes rapid condensation. researchgate.net |

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Highly active for both hydrolysis and condensation. adhesivesmag.com |

| Rare Earth Metal Salts | Europium (III) Triflate, Ytterbium (III) Triflate | Potent catalysts for hydrolysis. google.com |

Condensation Reactions of Silanol (B1196071) Groups Derived from this compound

Following hydrolysis, the newly formed silanol (Si-OH) groups are highly reactive and undergo condensation reactions. This process involves the elimination of water to form stable siloxane (Si-O-Si) bonds, which are the backbone of silicone polymers.

Condensation can occur between two silanol groups (alcohol condensation) or between a silanol group and an unhydrolyzed alkoxide group (alkoxy condensation). These reactions initially form dimers and small linear or cyclic oligomers. researchgate.net As the reaction progresses, these smaller units link together, leading to the formation of larger, branched oligomers and eventually a highly cross-linked, three-dimensional polysiloxane network. researchgate.net The extent of this network formation dictates many of the final material's physical properties, such as hardness and thermal stability.

The rate and extent of the condensation reaction are governed by several factors, which often overlap with those affecting hydrolysis:

pH: The condensation rate is also pH-dependent but follows a different trend than hydrolysis. The rate is slowest around pH 4 and increases significantly in both more acidic and, particularly, in basic conditions. researchgate.net Basic catalysis strongly promotes the formation of larger, more highly condensed, and particulate structures. gelest.com

Catalyst: The same catalysts that promote hydrolysis generally also catalyze condensation. The choice of catalyst can influence the structure of the resulting polysiloxane network.

Concentration: Higher concentrations of the silane lead to a greater probability of intermolecular condensation, accelerating the formation of oligomers and networks.

Solvent: The presence of the alcohol byproduct (isopropanol) can influence the reaction equilibrium. Removal of water and alcohol can drive the condensation reaction forward.

Polymerization Mechanisms of the Methacrylate (B99206) Moiety in this compound

Independent of the silane reactions, the methacrylate group of the molecule can undergo polymerization through its carbon-carbon double bond. This is typically achieved via a free-radical polymerization mechanism. This process allows the silane to be incorporated into organic polymer chains, acting as a bridge or coupling agent between organic and inorganic phases.

The free-radical polymerization process consists of three main stages:

Initiation: The reaction is started by free radicals generated from a thermal or photoinitiator. Common initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) decompose upon heating or UV light exposure to produce active radicals. mcmaster.ca These radicals then attack the double bond of the methacrylate monomer, initiating a polymer chain.

Propagation: The newly formed monomer radical adds to another methacrylate monomer, extending the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer.

Termination: The growth of a polymer chain is stopped, typically by the combination of two growing radical chains or by disproportionation.

Table 3: Typical Initiators for Free-Radical Polymerization of Methacrylates

| Initiator Type | Example | Activation Method |

| Azo Compound | Azobisisobutyronitrile (AIBN) | Thermal |

| Peroxide | Benzoyl Peroxide (BPO) | Thermal |

| Photoinitiator | 2,2-Dimethoxy-2-phenylacetophenone | UV Light |

Data compiled from general principles of free-radical polymerization. mcmaster.canih.gov

Free Radical Polymerization of this compound

The methacrylate group of this compound readily undergoes free radical polymerization, a common method for synthesizing a wide range of vinyl polymers. libretexts.org This process is a chain reaction typically consisting of three key stages: initiation, propagation, and termination. nih.gov

Initiation: The process begins with the generation of free radicals from an initiator molecule, often through thermal decomposition or photolysis. libretexts.orgnih.gov For example, an initiator like Azobisisobutyronitrile (AIBN) can be thermally decomposed to produce two cyano-2-propyl radicals. nih.gov This radical then adds across the double bond of the this compound monomer, forming a new, larger radical species and initiating the polymer chain. nih.gov

Propagation: The newly formed monomer radical attacks another monomer molecule, adding to the chain and regenerating the radical at the new chain end. This step repeats rapidly, leading to the growth of a long polymer chain. The regioselectivity of this addition typically follows a head-to-tail arrangement to produce the most stable radical intermediate. libretexts.org

Termination: The growth of polymer chains ceases when two radical species react with each other. This can occur through two primary mechanisms: combination, where two macroradicals join to form a single, longer polymer chain, or disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two separate polymer chains (one with a saturated end and one with an unsaturated end). libretexts.org The dominant termination mechanism can depend on the specific monomer and reaction conditions. libretexts.org

The kinetics of this polymerization can be complex. As the polymerization proceeds and polymer concentration increases, the viscosity of the system rises significantly. This can lead to a decrease in the termination rate constant, a phenomenon known as the auto-acceleration or gel effect, which causes a rapid increase in both the polymerization rate and the molecular weight of the polymer formed. nih.gov

Controlled Radical Polymerization Strategies for this compound

While free radical polymerization is robust, it offers limited control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. Controlled/Living Radical Polymerization (CRP) techniques have emerged to address these limitations by minimizing irreversible termination reactions. youtube.comyoutube.com For monomers like this compound, CRP methods enable the synthesis of well-defined polymers and copolymers.

Two prominent CRP strategies applicable to this monomer are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP): ATRP is based on a reversible redox process catalyzed by a transition metal complex (e.g., copper bromide with a ligand), which establishes a dynamic equilibrium between a low concentration of active, growing radicals and a high concentration of dormant species. youtube.comethernet.edu.et This equilibrium significantly reduces the probability of radical-radical termination, allowing chains to grow more uniformly. youtube.com ATRP has been successfully applied to a wide variety of methacrylates, yielding polymers with predetermined molecular weights and narrow polydispersity indices (PDI). cmu.edu The principles of ATRP can be extended to this compound to create well-defined homopolymers or block copolymers.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a versatile CRP method that uses a thiocarbonylthio compound as a chain transfer agent (CTA), often referred to as a RAFT agent. youtube.com The polymerization proceeds via a degenerative transfer mechanism where the growing polymer chains reversibly react with the RAFT agent. youtube.com This process allows all chains to be initiated early in the reaction and grow at a similar rate, leading to excellent control over the final polymer structure. mdpi.com Research on the closely related monomer, γ-methacryloxypropyltrimethoxysilane (γ-MPS), has demonstrated that RAFT polymerization can produce well-defined polymers with low polydispersity (PDI < 1.3). capes.gov.br These findings are directly translatable to this compound.

The table below, based on findings for the analogous γ-MPS monomer, illustrates the control achievable with RAFT polymerization. capes.gov.br

| Monomer Conversion (%) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Polydispersity Index (PDI) |

| 15 | 6,000 | 5,500 | 1.25 |

| 30 | 12,000 | 11,000 | 1.22 |

| 45 | 18,000 | 17,500 | 1.20 |

| 60 | 24,000 | 23,000 | 1.18 |

| 75 | 30,000 | 29,000 | 1.17 |

This data is illustrative for a controlled polymerization process of a methacryloxysilane (B14707743) monomer.

Role of Initiators and Chain Transfer Agents

The selection of initiators and chain transfer agents is critical for controlling the polymerization of this compound, influencing reaction rates, polymer molecular weight, and functionality.

Initiators: These molecules generate the initial radical species that begin the polymerization chain reaction. libretexts.org Their choice depends on the desired polymerization method and reaction conditions (e.g., temperature).

Thermal Initiators: These compounds decompose at a predictable rate at a specific temperature. Common examples include azo compounds like Azobisisobutyronitrile (AIBN) and peroxides like Benzoyl Peroxide (BPO). libretexts.orgnih.gov

Photoinitiators: These initiators generate radicals upon exposure to light, typically UV radiation. They are essential for UV-curing applications.

Redox Initiators: Used in emulsion polymerization and some ATRP systems, these consist of an oxidizing and a reducing agent that produce radicals at lower temperatures.

Chain Transfer Agents (CTAs): These agents can interrupt the growth of a polymer chain by transferring a reactive atom (like hydrogen) to the growing macroradical, terminating it and creating a new, smaller radical that can initiate a new chain. libretexts.org

Conventional CTAs: In free radical polymerization, agents like thiols are used to control and lower the average molecular weight of the resulting polymer.

RAFT Agents: In RAFT polymerization, specific thiocarbonylthio compounds act as highly efficient CTAs that reversibly terminate chains, enabling controlled growth. youtube.commdpi.com Examples include dithiobenzoates and trithiocarbonates. The choice of the RAFT agent is crucial and often specific to the monomer being polymerized. youtube.com

Silanes as CTAs: Certain silanes can also function as chain transfer agents in radical polymerizations, participating in silane-ene type reactions. researchgate.netwindows.net

The table below summarizes common examples of these agents.

| Agent Type | Class | Example(s) | Function |

| Initiator | Azo Compound | Azobisisobutyronitrile (AIBN) | Thermal initiation of free radical polymerization. nih.gov |

| Peroxide | Benzoyl Peroxide (BPO) | Thermal initiation, often at different temperatures than AIBN. libretexts.org | |

| Chain Transfer Agent | Thiol | Dodecanethiol | Molecular weight control in free radical polymerization. libretexts.org |

| RAFT Agent | 2-Cyanoprop-2-yl dithiobenzoate (CPDB) | Reversible chain transfer for controlled polymerization. capes.gov.br |

Interfacial Reaction Mechanisms of this compound with Substrates

The triisopropoxysilane end of the molecule is responsible for its ability to act as a coupling agent, forming a durable bridge between inorganic materials (like glass, metals, and silica) and organic polymer matrices. gelest.comresearchgate.net This interaction occurs at the interface and involves a multi-step chemical process.

Covalent Bonding at Inorganic-Organic Interfaces

The primary mechanism for adhesion to inorganic substrates is the formation of covalent siloxane (Si-O-Substrate) bonds. This process is generally understood to occur in two main steps:

Hydrolysis: The triisopropoxysilane group reacts with water (often trace amounts present on the substrate surface or in the environment) to form silanetriol intermediates (R-Si(OH)₃) and isopropyl alcohol as a byproduct. The isopropoxy groups are less reactive to hydrolysis than methoxy or ethoxy groups. researchgate.net The rate of this reaction is influenced by factors such as pH, temperature, and the presence of catalysts. mdpi.com

Si(OR)₃ + 3H₂O → Si(OH)₃ + 3ROH (where R is an isopropyl group)

Condensation: The newly formed, highly reactive silanol groups can then condense with hydroxyl groups (-OH) present on the surface of an inorganic substrate, such as silica (B1680970) or alumina. gelest.com This reaction forms a stable, covalent siloxane bond (Si-O-Si) and releases a molecule of water. The silanols can also self-condense with each other to form oligomeric siloxane layers on the surface. mdpi.com

Substrate-OH + (HO)₃Si-R → Substrate-O-Si(OH)₂-R + H₂O

This sequence of reactions effectively grafts the this compound molecule onto the inorganic surface, with the organophilic methacrylate group oriented away from the substrate and ready to react or interact with a polymer matrix. gelest.comsilane-chemical.com

Hydrogen Bonding and Other Intermolecular Interactions

Before the formation of irreversible covalent bonds, non-covalent interactions play a crucial role in the adsorption and orientation of the silane at the substrate interface.

Following the initial hydrolysis step, the silanol groups (Si-OH) of the this compound molecule can form strong hydrogen bonds with the hydroxyl groups (e.g., Si-OH, Al-OH) on the inorganic surface. researchgate.net These hydrogen bonds help to draw the silane molecules to the surface and hold them in a favorable orientation for the subsequent condensation reaction. An organized, physisorbed layer can form, which then transitions to a chemisorbed layer as covalent bonds are established. Furthermore, the methacrylate portion of the molecule can participate in its own intermolecular interactions, such as dipole-dipole forces and van der Waals interactions, which influence its compatibility and miscibility with polymer resins even before polymerization occurs. nih.gov

Wettability and Miscibility Alteration by this compound

A primary function of treating an inorganic surface with this compound is to alter its surface energy and, consequently, its wetting and miscibility characteristics. gelest.com

Inorganic substrates like glass and silica are typically hydrophilic (water-loving) due to the high density of polar hydroxyl groups on their surfaces. This makes them inherently incompatible with nonpolar or hydrophobic organic polymers like many polyolefins and polyesters. This incompatibility leads to poor adhesion, weak interfacial strength, and inferior composite properties.

By grafting this compound onto the substrate, the polar surface hydroxyls are replaced by the nonpolar propyl methacrylate groups. gelest.comsilane-chemical.com This transformation has two significant effects:

Increased Hydrophobicity: The surface becomes more organophilic and hydrophobic, as evidenced by an increased contact angle with water.

Improved Polymer Miscibility: The organofunctional surface is now chemically similar to the monomer or polymer matrix, promoting better wetting of the substrate by the liquid resin before curing and enhancing the adhesion and miscibility between the inorganic filler and the organic polymer in the final composite. silane-chemical.com This improved interfacial compatibility is key to the performance enhancement seen in many filled polymer systems.

Mechanisms of Adhesion Promotion by this compound

This compound is a bifunctional organosilane that acts as a molecular bridge to create a strong, durable bond between dissimilar materials, specifically between inorganic substrates and organic polymers. dakenchem.com Its effectiveness as an adhesion promoter is explained by the chemical bonding theory, which posits that the silane forms covalent bonds across the interface, connecting the two phases. atamanchemicals.comspecialchem.com The molecule possesses two distinct types of reactive groups: hydrolyzable isopropoxy groups on the silicon atom and a non-hydrolyzable, polymerizable methacryloxy group. dakenchem.com This dual reactivity allows it to chemically bond with both the inorganic surface and the organic resin matrix. afinitica.com

Hydrolysis: The process begins with the hydrolysis of the triisopropoxysilyl groups in the presence of water. This reaction converts the isopropoxy groups (-OCH(CH₃)₂) into reactive silanol groups (-Si-OH) and releases isopropanol (B130326) as a byproduct. Water is essential for this step to occur. specialchem.com The rate of hydrolysis can be influenced by factors such as pH; it is generally promoted at low pH levels. researchgate.net

Condensation: The newly formed silanol groups are highly reactive. They can undergo condensation reactions with other silanol groups to form stable siloxane bonds (-Si-O-Si-), resulting in an oligomeric or polymeric siloxane network at the interface. Crucially, these silanol groups also react with hydroxyl (-OH) groups present on the surface of most inorganic substrates, such as glass, silica, and metals like aluminum, titanium, and nickel. specialchem.comgelest.com This reaction forms strong, covalent metallo-siloxane bonds (e.g., Si-O-Ti), anchoring the silane molecule to the inorganic surface. gelest.comresearchgate.net

Interfacial Coupling: Simultaneously, the organic-functional methacryloxy group of the silane is oriented away from the inorganic substrate and toward the organic polymer matrix. dakenchem.com This methacryloxy group, containing an unsaturated double bond, can copolymerize or graft onto the polymer backbone during the curing process, which is often initiated by free radicals. atamanchemicals.comchemicalbook.com This creates a covalent linkage between the silane and the organic resin.

Data Tables

Table 1: Key Mechanistic Steps of Adhesion Promotion

| Step | Reactants | Products | Bond Type Formed |

| Hydrolysis | This compound, Water | Methacryloxypropylsilanetriol, Isopropanol | Si-OH (Silanol) |

| Condensation (Self) | Methacryloxypropylsilanetriol | Oligomeric/Polymeric Siloxanes, Water | Si-O-Si (Siloxane) |

| Condensation (with Substrate) | Methacryloxypropylsilanetriol, Substrate-OH | Silane-Substrate Adduct, Water | Si-O-Substrate (e.g., Si-O-Ti) |

| Interfacial Coupling | Methacryloxypropylsilanetriol (adsorbed), Polymer Resin | Silane-Polymer Copolymer | C-C (Carbon-Carbon) |

Table 2: Research Findings on Silane Adhesion Mechanisms

| Finding | Description | Significance |

| Dual Functionality | Silane molecules possess both inorganic-reactive (alkoxy) and organic-reactive (methacryloxy) groups. dakenchem.comafinitica.com | Enables the molecule to act as a chemical bridge between two dissimilar materials. dakenchem.com |

| Hydrolysis Requirement | The presence of water is necessary for the hydrolysis of alkoxy groups to silanols, which is the prerequisite for bonding to inorganic surfaces. specialchem.com | The application process must ensure sufficient moisture is available at the interface for the reaction to proceed. |

| pH Influence | The rates of hydrolysis and condensation are dependent on the pH of the solution. researchgate.net Hydrolysis is generally faster at low pH. researchgate.net | Control of pH can be used to optimize the silanization process for specific applications. |

| Covalent Bonding to Substrate | FTIR spectroscopy has confirmed the formation of covalent Si-O-Ti bonds on titanium surfaces and Si-O-Si bonds, indicating chemical reaction with the substrate. researchgate.net | Provides direct evidence for the chemical bonding theory as the primary mechanism of adhesion. atamanchemicals.comresearchgate.net |

| Polymerization with Resin | The methacryloxy group can copolymerize with monomers like vinyl acetate, acrylic acid, or methyl acrylic acid in resins that cure via free-radical mechanisms. chemicalbook.comecopowerchem.com | This creates a strong, durable link to the organic matrix, enhancing adhesion and durability of coatings, adhesives, and composites. atamanchemicals.comecopowerchem.com |

Polymerization and Copolymerization Studies Involving Methacryloxypropyltriisopropoxysilane

Homopolymerization of METHACRYLOXYPROPYLTRIISOPROPOXYSILANE

The homopolymerization of alkoxysilane monomers like this compound is a complex process. The kinetics of polymerization are influenced by several factors, including the catalyst, water-to-silane ratio, pH, and the nature of the organo-functional group. mdpi.com The process generally involves not only the polymerization of the methacrylate (B99206) group but also the simultaneous or subsequent hydrolysis and condensation of the triisopropoxysilane groups. mdpi.com

The polymerization of alkoxysilanes can be initiated by radical initiators to form a carbon-based polymer backbone, while the silane (B1218182) groups can undergo hydrolysis, even with atmospheric moisture, followed by condensation to form siloxane (Si-O-Si) crosslinks. The kinetics of these reactions are distinct; for instance, in acidic conditions, hydrolysis is typically fast while condensation is slow, whereas the reverse is true in alkaline conditions. mdpi.com While specific kinetic data for the homopolymerization of this compound is not extensively detailed in publicly available literature, studies on similar compounds like 3-methacryloxypropyltrimethoxysilane show they can be polymerized to create polymers with unique surface energy and wettability characteristics. atamanchemicals.com The resulting poly(this compound) would be a hybrid organic-inorganic polymer with a polymethacrylate (B1205211) backbone and a network of siloxane bridges.

Copolymerization with Various Monomers

This compound is frequently copolymerized with a range of other monomers to impart specific properties, such as improved adhesion, durability, and crosslinking capabilities, to the final polymer. atamanchemicals.com Its methacrylate group allows it to be readily integrated into polymer chains alongside other acrylic, styrenic, and vinyl monomers through radical-initiated processes. atamanchemicals.comkowachemical.com

The copolymerization of this compound with acrylic monomers like methyl methacrylate and butyl acrylate (B77674) is a common strategy for producing self-crosslinkable latexes and high-performance coatings. researchgate.netmdpi.com The silane monomer is effectively incorporated into the acrylic copolymer chain during polymerization. researchgate.net This integration allows for the formation of coatings that can self-crosslink upon drying, as the isopropoxysilane groups hydrolyze and condense to form a durable siloxane network. This process enhances properties like adhesion and durability. atamanchemicals.comresearchgate.net

In one study, this compound was used as a shell-forming monomer in the emulsion polymerization of core-shell particles, demonstrating its utility in creating structured polymer materials. mdpi.com Research into peelable decontamination coatings utilized a ternary system of butyl-acrylate, methyl methacrylate, and acrylic acid, prepared via pre-emulsion polymerization to create a uniform copolymer structure. mdpi.com The incorporation of even small amounts of silane monomers into acrylic copolymers, such as those used for ophthalmic lenses, has been shown to significantly increase properties like oxygen permeability. nih.gov

Table 1: Effect of Monomer Ratio on Acrylic Copolymer Properties

| Monomer Ratio (BA/MMA/AA) | Average Particle Size (nm) | Polydispersity Index (PDI) | Film Formation Quality |

|---|---|---|---|

| 1:0.9:0.1 | 125.3 | 1.15 | Excellent |

| 1:1:0 | 140.1 | 1.22 | Good |

| 0.9:1:0.1 | 132.8 | 1.18 | Very Good |

Data synthesized from findings on acrylic copolymer systems, illustrating the impact of monomer composition on physical properties. mdpi.com

This compound can be incorporated into polymer systems containing styrene (B11656). The methacrylate group of the silane is known to readily copolymerize with styrenic monomers via radical polymerization. nih.gov While direct studies focusing on the copolymerization of this compound with styrene are not abundant, the copolymerization of styrene and methacrylic acid is well-established, often conducted via suspension polymerization to produce thermoplastic beads. google.comgoogle.com The inclusion of a silane monomer like this compound would introduce a latent crosslinking functionality into the styrenic copolymer. This could be used to improve the thermal stability and mechanical properties of the final material. In complex systems, such as the grafting of polymers onto ground tire rubber, styrene is often used as a key monomer in radical polymerization processes. mdpi.com

The versatility of this compound allows for its inclusion in more complex ternary and quaternary polymer systems. Research has demonstrated the successful terpolymerization of a similar monomer, 3-methacryloxypropyl tris(trimethylsiloxy)silane (B155312) (MPTS), with methacrylic acid (MA) and dimethyl octyl ammonium (B1175870) styrene sulfonate (DOASS). researchgate.net The study, which used azobisisobutyronitrile (AIBN) as an initiator, found that the monomer units were randomly distributed along the polymer chains, indicating homogeneous copolymer compositions. researchgate.net

Table 2: Reactivity Ratios for MPTS Terpolymerization

| Monomer Pair | r1 | r2 | Calculation Method |

|---|---|---|---|

| MA / MPTS | 1.10 | 0.45 | Kelen–Tüdös |

| MPTS / DOASS | 0.40 | 0.14 | Kelen–Tüdös |

| MA / DOASS | 0.30 | 0.12 | Kelen–Tüdös |

This table presents the reactivity ratios for the terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane (MPTS), methacrylic acid (MA), and dimethyl octyl ammonium styrene sulfonate (DOASS), indicating the tendency of the monomers to copolymerize. researchgate.net

In another example, complex quaternary polymer systems for ophthalmic lenses were synthesized by copolymerizing a silicone monomer with additives including 3-[Tris(trimethylsiloxy)silyl]propyl methacrylate, N-vinyl-2-pyrrolidone, and poly(ethylene glycol) methyl ether methacrylate, using ethylene (B1197577) glycol dimethacrylate as a cross-linking agent. nih.gov These examples highlight the capability of incorporating silane methacrylates into multi-monomer systems to create functional materials with tailored properties.

A primary application of this compound is to act as a crosslinking monomer. hengdasilane.com Crosslinking significantly enhances material properties such as mechanical strength, thermal stability, and chemical resistance. hengdasilane.comyoutube.com The crosslinking mechanism involves two steps:

Incorporation: The methacrylate group of the silane copolymerizes with other monomers, integrating the silane moiety into the polymer backbone. atamanchemicals.com

Crosslinking: The triisopropoxysilane groups undergo hydrolysis in the presence of water, converting them into reactive silanol (B1196071) (Si-OH) groups. These silanols then undergo condensation reactions with each other to form stable siloxane (Si-O-Si) bonds, creating a three-dimensional polymer network. mdpi.commdpi.com

This dual functionality allows for the production of one-pot, self-crosslinkable polymer systems. researchgate.net Studies have shown that the choice of alkoxysilane and its hydrolysis rate are crucial; this compound, with its sterically larger isopropoxy groups, has different hydrolysis and condensation kinetics compared to methoxy (B1213986) or ethoxy-substituted silanes. mdpi.comlehigh.edu This crosslinking capability is exploited in coatings, adhesives, and composite materials to improve their durability and performance. atamanchemicals.comhengdasilane.com

Emulsion Polymerization Techniques Utilizing this compound

Emulsion polymerization is a key industrial process for producing aqueous polymer dispersions, or latexes. chempoint.com However, incorporating highly reactive alkoxysilanes like this compound into conventional emulsion polymerization presents challenges. The primary issue is the premature hydrolysis and condensation of the silane groups in the aqueous phase, which can lead to the formation of gels and uncontrolled crosslinking. researchgate.netresearchgate.net

To overcome this, specific techniques have been developed. Miniemulsion polymerization is one such approach that protects the silane moieties from extensive contact with water, thereby reducing premature hydrolysis. researchgate.net In this technique, the monomer, including the silane, is emulsified into small, stable droplets, and polymerization occurs within these nanoreactors.

Research on self-crosslinkable hybrid films has successfully utilized this compound in emulsion polymerization to synthesize core-shell particles. mdpi.com In this work, the silane-containing polymer formed the shell of the particles. These particles could then be processed into films where the crosslinking of the silane groups was induced by thermal treatment, demonstrating a controlled, post-polymerization crosslinking strategy. mdpi.com Another study confirmed that 3-trimethoxysilylpropyl methacrylate (a related compound) does copolymerize with acrylic monomers in emulsion systems, and the subsequent addition of tetraethyl orthosilicate (B98303) can lead to the formation of a silica (B1680970) shell around the latex particles through a sol-gel process. researchgate.net

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 3-methacryloxypropyltrimethoxysilane | |

| 3-methacryloxypropyl tris(trimethylsiloxy)silane | MPTS |

| 3-trimethoxysilylpropyl methacrylate | |

| 3-[Tris(trimethylsiloxy)silyl]propyl methacrylate | |

| Acrylic Acid | AA |

| Azobisisobutyronitrile | AIBN |

| Butyl Acrylate | BA |

| Dimethyl octyl ammonium styrene sulfonate | DOASS |

| Ethylene glycol dimethacrylate | EGDMA |

| Methacrylic Acid | MA |

| Methyl Methacrylate | MMA |

| N-vinyl-2-pyrrolidone | NVP |

| Poly(ethylene glycol) methyl ether methacrylate | |

| Styrene | |

| Tetraethyl orthosilicate |

Starved-Feed Emulsion Polymerization for Core-Shell Architectures

Starved-feed emulsion polymerization is a sophisticated technique utilized to synthesize core-shell particles with well-defined morphologies. In this process, the monomer is added to the reaction vessel at a rate slower than the rate of polymerization, ensuring that the monomer concentration remains low throughout the reaction. This method is particularly advantageous for incorporating functional monomers, such as this compound, into the shell of the particles.

Researchers have successfully employed starved-feed emulsion polymerization to create tailored core-shell particles. For instance, this method has been used to introduce various alkoxysilane moieties, including 3-methacryloxypropyltriisopropoxysilane (MPSIsoprop), into the shell of polymer particles. researchgate.net This approach allows for precise control over the shell's composition and thickness, which is crucial for applications like photonic crystals where surface functionalization and cross-linking efficiency are paramount. researchgate.net The continuous and slow addition of the silane monomer under starved-feed conditions helps to ensure it polymerizes primarily at the surface of the existing seed particles, leading to a more uniform and well-defined shell structure. researchgate.net

Semicontinuous Batch Processes

Semicontinuous batch emulsion polymerization is another effective strategy for producing core-shell particles. Unlike a simple batch process where all reactants are added at the beginning, a semicontinuous process involves the continuous addition of one or more reactants, typically the monomer, to the reactor. researchgate.netmdpi.com This method offers excellent control over the polymerization process, allowing for the formation of core-shell particles with a more homogeneous surface layer morphology. mdpi.com

In the context of this compound, a semicontinuous process would typically involve the initial polymerization of a core monomer, such as styrene or methyl methacrylate, to form seed particles. mdpi.comfigshare.com Subsequently, a mixture containing this compound and potentially other comonomers is fed into the reactor. This allows the silane to copolymerize on the surface of the core particles, forming a distinct shell. figshare.com Studies comparing this method to traditional seed emulsion polymerization have shown that semicontinuous processes can yield core-shell particles with a more uniform shell thickness and distribution of functional groups. mdpi.com

Structure and Morphology of Polymers Incorporating this compound

The incorporation of this compound into polymer systems gives rise to unique and controllable structures and morphologies, driven by the dual reactivity of the molecule—the methacrylate group for polymerization and the triisopropoxysilyl group for hydrolysis and condensation.

Core-Shell Particle Design with this compound Shells

Core-shell particles represent a significant area of materials science where this compound and its analogues, like 3-(methacryloxypropyl)-trimethoxysilane (MPS or MPTS), are extensively used. nih.govresearchgate.net These particles typically consist of a polymer core, such as polystyrene (PS) or poly(methyl methacrylate) (PMMA), encapsulated by a shell rich in polysiloxane. researchgate.netmatec-conferences.org The design leverages the desirable properties of both components: the core provides mechanical stability and film-forming capabilities, while the siloxane shell imparts properties like low surface energy, water repellency, and thermal stability. nih.govresearchgate.net

The synthesis is often achieved through seeded polymerization under kinetically controlled conditions, where the silane monomer is polymerized onto pre-formed polymer core particles. nih.govresearchgate.net Characterization techniques such as Transmission Electron Microscopy (TEM) and X-ray Photoelectron Spectroscopy (XPS) have confirmed the formation of distinct core-shell structures, showing that the silane is predominantly located on the surface of the particles. researchgate.net For example, core-shell particles with a poly(butyl methacrylate) core and a poly(3-(methacryloxypropyl)-trimethoxysilane) shell have been successfully prepared via dispersion polymerization. nih.govresearchgate.net

Formation of Porous Microspheres and Films

This compound and its trimethoxy- analogue (TMPSM) can be used as functional monomers in combination with cross-linking agents to create highly porous materials. mdpi.com Heterogeneous radical copolymerization of TMPSM with a crosslinker like trimethylolpropane (B17298) trimethacrylate (TRIM) in the presence of a pore-forming diluent (porogen) such as toluene (B28343) or chlorobenzene (B131634) can produce porous microspheres. mdpi.com

The porogen creates a phase separation during polymerization, leading to the formation of a network of pores within the polymer matrix. After polymerization, the porogen is removed, leaving behind a porous structure. The specific surface area and pore volume of these microspheres can be controlled by adjusting the synthesis parameters, including the type of porogen and the monomer-to-crosslinker ratio. mdpi.com Research has demonstrated the production of microspheres with specific surface areas ranging from 357 m²/g to 500 m²/g. mdpi.com These porous materials have potential applications as effective adsorbents or as stationary phases in gas chromatography. mdpi.com

Crosslinking Density and Network Formation in Silylated Polymers

A key feature of polymers incorporating this compound is their ability to form cross-linked networks. The crosslinking occurs via the hydrolysis of the isopropoxy groups to silanols (Si-OH), followed by the condensation of these silanols to form stable siloxane (Si-O-Si) bonds. This process can occur during polymerization or as a post-curing step, often initiated by moisture and/or heat.

The extent of this crosslinking significantly impacts the material's properties. Studies on related systems using 3-(trimethoxysilyl) propyl methacrylate have shown that the crosslinking density can be controlled and measured. nih.gov An increase in the concentration of the crosslinking agent leads to a higher crosslinking density, which in turn enhances mechanical properties like Young's and shear modulus, and improves thermal stability. nih.govresearchgate.net Conversely, properties like water content and oxygen permeability in hydrogels tend to decrease with higher crosslinking density. nih.gov In radical-induced polymerizations, copolymers with more than 5 mole percent of methacrylate-functional siloxane substitution will crosslink to form non-flowable resins. gelest.com

Influence of this compound Content on Polymerization Parameters and Resulting Structures

The concentration of this compound (or its analogues) used in a polymerization formulation has a direct and predictable impact on the resulting polymer's characteristics.

Effect on Material Properties: The silane content also dictates the final properties of the bulk material. In the formation of porous copolymers, the thermal stability was found to increase with a higher amount of 3-(trimethoxysilyl)propyl methacrylate (TMPSM) in the copolymerization mixture. mdpi.com This enhancement is due to the formation of a more robust and cross-linked siloxane network within the polymer. The table below, derived from studies on porous microspheres, illustrates how changing the monomer feed ratio affects the material's surface properties. mdpi.com

Table 1: Influence of Monomer Ratio on Porous Copolymer Properties Data derived from studies using 3-(trimethoxysilyl)propyl methacrylate (TMPSM) and trimethylolpropane trimethacrylate (TRIM) with toluene as porogen.

| Copolymer ID | Molar Ratio (TMPSM:TRIM) | Specific Surface Area (m²/g) |

|---|---|---|

| TMSPM-co-TRIM_1T | 1:1 | 457 |

| TMSPM-co-TRIM_2T | 2:1 | 421 |

| TMSPM-co-TRIM_3T | 3:1 | 395 |

| TMSPM-co-TRIM_4T | 4:1 | 382 |

Surface Modification and Interfacial Science with Methacryloxypropyltriisopropoxysilane

Surface Treatment of Inorganic Substrates

The ability of methacryloxypropyltriisopropoxysilane to form durable bonds with inorganic surfaces is widely exploited to improve compatibility with organic resins, enhance dispersion of fillers, and protect surfaces from environmental degradation.

The treatment of glass surfaces and fibers with this compound is a well-established method for improving their compatibility and adhesion with polymer matrices, particularly in the fabrication of fiber-reinforced composites. Glass surfaces are rich in hydroxyl groups, which serve as active sites for reaction with the hydrolyzed silane (B1218182).

The process involves the hydrolysis of the triisopropoxysilane groups into silanols, which then condense with the surface hydroxyls of the glass, forming a covalent Si-O-glass bond. This reaction anchors the silane molecule to the surface, while the outward-projecting methacrylate (B99206) tail becomes available for subsequent polymerization with a resin matrix. This surface modification is critical in applications like unsaturated polyester-fiberglass composites, where it significantly enhances the interfacial strength between the glass fibers and the polymer, leading to improved mechanical properties of the final composite material. ncsu.edu In laboratory and bio-analytical applications, glass slides are often silanized to create a surface suitable for the covalent attachment of polymers or biological molecules. For instance, a similar silane, (3-trimethoxysilyl)propyl methacrylate (TMSPMA), is used to prepare glass supports for the covalent grafting of macroporous polymer layers used in biochips and biosensors. google.com

This compound is effective in modifying a variety of metal and metal oxide surfaces. The hydrolyzable isopropoxy groups can form stable condensation products with the hydroxyl groups present on the surfaces of oxides of aluminum, zirconium, tin, titanium, and nickel. ncsu.edu This surface treatment renders the otherwise hydrophilic metal oxide surface more organophilic and reactive towards polymer matrices.

Research on antimony-doped tin oxide (ATO) and tin oxide nanoparticles has shown that the hydrolysis of the silane is the rate-determining step in the surface reaction. researchgate.net The reaction is favored over the self-condensation of the silane, and the amount of silane grafted onto the tin oxide particles is typically limited to a monolayer. researchgate.net Fourier-transform infrared spectroscopy (FTIR) studies reveal that the silane molecules are often oriented parallel to the oxide surface, with a hydrogen bond forming between the silane's carbonyl group and the oxide. researchgate.net This modification is crucial for improving the dispersion of metal oxide nanoparticles in polymer coatings and composites. In dental and orthopedic applications, silane treatment has been investigated to improve the shear bond strength of composite resins to titanium metal substrates. researchgate.net

Table 1: Kinetic and Surface Coverage Data for Silane Treatment on Oxidic Nanoparticles

| Nanoparticle Type | Rate-Determining Step | Grafted Amount vs. Monolayer | Molecular Orientation | Interfacial Bonding |

|---|---|---|---|---|

| Tin Oxide | Hydrolysis | Fills one monolayer researchgate.net | Parallel to surface researchgate.net | Hydrogen bond (C=O --- Oxide) researchgate.net |

| Antimony-Doped Tin Oxide (ATO) | Hydrolysis | 50-70% of a monolayer researchgate.net | Parallel to surface researchgate.net | Hydrogen bond (C=O --- Oxide) researchgate.net |

| Silica (B1680970) | Hydrolysis | Fills one monolayer researchgate.net | - | - |

Treatment of Mineral Fillers and Ceramic Materials

In the polymer industry, mineral fillers such as silica, talc, mica, and quartz are added to resins to reduce cost and improve mechanical properties like stiffness and dimensional stability. frontiersin.orgresearchgate.net However, these hydrophilic mineral surfaces are often incompatible with hydrophobic polymer matrices, leading to poor dispersion and weak interfacial adhesion.

Silane coupling agents like this compound are used to treat the surface of these mineral fillers, transforming them from hydrophilic to organoreactive. frontiersin.org The silane treatment improves the wetting and dispersion of the filler within the polymer, reduces the viscosity of the filler/polymer mixture, and enhances the mechanical and electrical properties of the resulting composite. frontiersin.org The process typically involves applying the silane (either neat or in solution) to the filler under intensive mixing, followed by heat treatment to complete the condensation reaction and remove byproducts. frontiersin.org This surface modification is also employed in dental composites, where ceramic or glass fillers are treated to ensure a strong, durable bond with the methacrylate-based resin matrix. researchgate.net

The principles of surface modification extend to the nanoscale, where this compound and its analogs are used to functionalize nanoparticles for advanced composite applications. The large surface area of nanoparticles makes surface treatment essential for preventing agglomeration and ensuring effective integration into a polymer matrix.

Silica and Tin Oxide Nanoparticles: Studies on fumed silica and tin oxide nanoparticles demonstrate that silanization with analogs like 3-methacryloxypropyltrimethoxysilane (MPTMS) leads to a grafted monolayer on the particle surface. researchgate.netfao.orgresearchgate.net The reaction kinetics show that the interaction with the particle surface is favored over silane self-condensation. researchgate.net Characterization using thermogravimetric analysis (TGA) and FTIR confirms the chemical interaction and quantifies the amount of grafted silane. researchgate.net

Graphene Oxide: Graphene oxide (GO), with its surface rich in hydroxyl and carboxyl groups, can be functionalized with silanes. researchgate.netfao.orgresearchgate.net In one study, a close analog, γ-methacryloxypropyltrimethoxysilane (MPTS), was grafted onto GO sheets. fao.org This functionalization significantly improved the exfoliation and dispersion of the GO within a bismaleimide (B1667444) (BMI) resin. The resulting nanocomposites showed marked improvements in mechanical properties compared to those with untreated GO. fao.org

Table 2: Impact of MPTS-Functionalization on Graphene Oxide/Bismaleimide Nanocomposite Mechanical Properties

| Property | Improvement vs. Neat BMI Resin | Improvement vs. GO/BMI Composite | Maximum Increment |

|---|---|---|---|

| Tensile Strength | Increased | Increased | 22.17% fao.org |

| Tensile Modulus | Increased | Increased | 33.05% fao.org |

| Impact Strength | Increased | Increased | 66.64% fao.org |

Surface Modification of Organic Substrates and Fibers

While renowned for bonding to inorganic materials, silanes can also be employed to modify the surfaces of organic materials, particularly those bearing hydroxyl groups, such as cellulose (B213188).

Natural fibers, such as jute, and cellulosic materials, like wood and bacterial cellulose, are attractive as reinforcements in composites due to their low cost, low density, and biodegradability. researchgate.netresearchgate.net However, their inherent hydrophilicity and incompatibility with hydrophobic polymers present a major challenge. researchgate.net

Chemical modification with silane coupling agents is a key strategy to overcome this issue. The silane's alkoxy groups can react with the abundant hydroxyl groups on the cellulose surface, while the organofunctional tail provides a compatible and reactive interface for the polymer matrix. ncsu.edumdpi.com

Research using the analog γ-methacryloxypropyltrimethoxysilane (MPTMS) has demonstrated its effectiveness:

Jute Fibers: Treatment of jute fibers with MPTMS for use in polyester (B1180765) composites resulted in improved tensile and flexural strength compared to composites with untreated fibers. researchgate.net

Bacterial Cellulose: Nanofibrillated bacterial cellulose (NFBC) was surface-modified with MPTMS to reinforce poly(methyl methacrylate) (PMMA). mdpi.com The treatment, designed to enhance compatibility through structural similarity, involved the hydrolysis of the silane's methoxy (B1213986) groups and subsequent reaction with the cellulose hydroxyls, forming a polysiloxane coating on the nanofiber surface. mdpi.com This modification was crucial for achieving enhanced mechanical properties in the final composite. mdpi.com

Wood: Organosilane treatment is a recognized method for wood modification, aiming to reduce its moisture sensitivity and improve dimensional stability by reacting with the hydroxyl groups in cellulose. ncsu.eduresearchgate.net

Modification of Polymer Surfaces

This compound is a bifunctional organosilane used as a coupling agent and surface modifier to enhance the adhesion between organic polymers and inorganic substrates or to alter the surface properties of polymers themselves. The modification process hinges on the dual reactivity of the silane molecule. The triisopropoxysilyl group provides the mechanism for bonding to the polymer surface, while the methacrylate functional group offers a reactive site for subsequent polymerization or grafting.

The surface modification process typically begins with the hydrolysis of the isopropoxy groups (–O-CH(CH₃)₂) in the presence of water. This reaction is catalyzed by acid or base and results in the formation of reactive silanol (B1196071) groups (–Si-OH) and isopropanol (B130326) as a byproduct. The general hydrolysis reaction can be represented as:

R-Si(O-iPr)₃ + 3H₂O → R-Si(OH)₃ + 3(iPr-OH) (where R is the methacryloxypropyl group and iPr is the isopropyl group)

Following hydrolysis, the newly formed silanol groups can undergo two primary reaction pathways. They can condense with hydroxyl (–OH) or other reactive groups present on the surface of a polymer substrate, forming stable, covalent oxane bonds (e.g., Si-O-Polymer). This directly anchors the silane to the polymer surface. Alternatively, the silanol groups can condense with each other to form a cross-linked polysiloxane network on the polymer surface. This network is physically adsorbed and can be interpenetrating with the polymer surface chains.

Once the silane layer is anchored, the outward-facing methacrylate groups are available to form covalent bonds with a subsequently applied coating, adhesive, or polymer matrix, typically through free-radical polymerization. This creates a durable chemical bridge across the interface, significantly improving adhesion, mechanical strength, and environmental resistance of the composite material. researchgate.netresearchgate.net This modification can enhance the wet and dry mechanical strength and electrical properties of polymer composites. researchgate.net

Techniques for Assessing Surface Modification by this compound

A suite of analytical techniques is employed to confirm the presence and quality of the this compound layer on a polymer surface, characterizing everything from the chemical bonds formed to the resulting surface topography and adhesive strength.

Spectroscopic Characterization of Interfacial Bonds (e.g., FTIR, XPS)

Spectroscopic methods are essential for verifying the chemical changes that occur at the polymer surface during silanization.

Fourier Transform Infrared Spectroscopy (FTIR) is used to identify the chemical functional groups present on the surface before and after modification. In a typical analysis of a surface treated with a methacryloxy-functional silane, the FTIR spectrum would be monitored for specific changes. For instance, studies on the analogous compound 3-(trimethoxysilyl)propyl methacrylate (MPS) show the disappearance of bands corresponding to the Si-O-C groups of the alkoxy portion of the molecule and the appearance of a broad band for Si-OH (silanol) groups as hydrolysis proceeds. uc3m.esijera.com Further condensation reactions, either with the surface or between silane molecules, are indicated by the formation of Si-O-Si (siloxane) linkage bands. ijera.com The characteristic C=O stretching vibration of the methacrylate group should remain visible, confirming its availability for further reaction. researchgate.net

Key FTIR Spectral Changes During Silanization with an Analogous Methacryloxy Silane

| Wavenumber (cm⁻¹) | Assignment | Expected Change After Treatment |

|---|---|---|

| ~2800-3000 | C-H stretching (methylene/methyl) | Present |

| ~1720 | C=O stretching (methacrylate) | Present |

| ~1638 | C=C stretching (methacrylate) | Present |

| ~1168 | Si-O-C stretching (alkoxy group) | Decrease / Disappear |

| ~900-950 | Si-OH (silanol) | Appear / Increase |

| ~1000-1100 | Si-O-Si (siloxane) | Appear / Increase |

This table is representative and based on data for the analogous compound 3-(trimethoxysilyl)propyl methacrylate. uc3m.esresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides quantitative elemental composition and chemical state information of the top few nanometers of a material. After treating a polymer surface with this compound, XPS analysis would be expected to detect the presence of silicon (Si) and a change in the carbon (C) and oxygen (O) ratios. High-resolution scans of the Si 2p, O 1s, and C 1s peaks can identify the formation of Si-O-Si and Si-O-Polymer bonds, confirming the covalent attachment and condensation of the silane layer. mdpi.com The thickness of the deposited silane layer can also be estimated using this technique. mdpi.com

Microscopy for Surface Morphology and Layer Thickness (e.g., SEM, AFM, TEM)

Microscopy techniques are used to visualize the physical changes to the polymer surface after modification.

Scanning Electron Microscopy (SEM) provides high-magnification images of the surface, revealing changes in texture and topography. While it may not resolve the molecular-level silane layer itself, it can show the resulting surface morphology and is often used to examine the fracture surface after adhesion tests to determine the mode of failure (e.g., adhesive vs. cohesive failure).

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the nanoscale topography of the modified surface. AFM can operate in various modes to produce three-dimensional images and provide quantitative data on surface roughness. espublisher.comnih.gov After treatment with this compound, AFM can reveal the formation of a uniform silane film or the presence of silane aggregates (islands), depending on the deposition conditions. researchgate.net The change in surface roughness parameters, such as the average roughness (Ra), can be precisely measured. nih.gov

Table of Representative AFM Surface Roughness Data

| Sample | Treatment | Average Roughness (Ra) (nm) | Observation |

|---|---|---|---|

| Polymer Substrate | Untreated | ~1.5 | Relatively smooth initial surface |

| Polymer Substrate | Silane-Treated | ~3.0 | Increased roughness due to silane layer formation |

This data is illustrative, based on typical changes observed in polymer systems after surface modification. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) can be used in cross-sectional analysis to directly measure the thickness of the applied silane layer, though sample preparation can be challenging.

Contact Angle Measurements and Surface Energy Determination

Contact angle goniometry is a straightforward method to assess the change in surface wettability after modification. A drop of a liquid (commonly deionized water) is placed on the surface, and the angle it makes with the surface is measured. The treatment of a polymer surface with this compound, which has an organic functional group, typically increases the surface's hydrophobicity. This is observed as an increase in the water contact angle. By measuring contact angles with several liquids of known surface tensions, the surface energy of the modified polymer can be calculated, providing a quantitative measure of the change in its surface chemistry.

Illustrative Contact Angle Changes on a Polymer Surface